molecular formula C28H39ClO7 B600788 1,2-Dihydro-Beclomethasondipropionat CAS No. 114371-33-4

1,2-Dihydro-Beclomethasondipropionat

Katalognummer: B600788
CAS-Nummer: 114371-33-4
Molekulargewicht: 523.07
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dihydro-beclomethasone dipropionate is a synthetic corticosteroid derived from beclomethasone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and certain skin disorders .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Asthma Management :
    • Inhaled corticosteroids like 1,2-Dihydro-beclomethasone dipropionate are effective in controlling asthma symptoms. A randomized controlled trial demonstrated that using this compound as a rescue treatment significantly reduced exacerbation rates compared to placebo .
  • Allergic Rhinitis :
    • The compound is utilized in nasal sprays to alleviate symptoms associated with allergic rhinitis by reducing inflammation in the nasal passages .
  • Dermatological Conditions :
    • It is formulated in topical creams for treating inflammatory skin diseases such as eczema and psoriasis. Its potent anti-inflammatory properties help manage symptoms effectively .

Research Applications

  • Analytical Chemistry :
    • 1,2-Dihydro-beclomethasone dipropionate serves as a reference standard in analytical methods for drug formulation and quality control.
  • Pharmacological Studies :
    • It is employed in research investigating corticosteroid mechanisms of action at cellular levels, contributing to a better understanding of their therapeutic effects.
  • Pharmaceutical Development :
    • The compound is integral to developing inhalers and other delivery systems aimed at optimizing therapeutic efficacy while minimizing systemic side effects.

Table 1: Comparative Efficacy of 1,2-Dihydro-beclomethasone dipropionate in Asthma Treatment

Treatment GroupExacerbation Rate (%)Treatment Failure Rate (%)Linear Growth (cm)
Placebo4923N/A
Daily Beclomethasone285.6-1.1
Combined Treatment312.8-1.1
Rescue Beclomethasone358.5N/A

Table 2: Applications in Inflammatory Conditions

ConditionFormulation TypeAdministration Route
AsthmaInhalerInhalation
Allergic RhinitisNasal SprayIntranasal
DermatosesTopical CreamCutaneous

Case Study 1: Pediatric Asthma Management

A clinical trial involving children aged 5-18 years assessed the effectiveness of inhaled corticosteroids as rescue treatments for mild persistent asthma. The study showed that using beclomethasone dipropionate significantly lowered exacerbation rates compared to placebo and highlighted its role in reducing reliance on albuterol alone for symptom relief .

Case Study 2: Efficacy in Allergic Rhinitis

Research demonstrated that patients using nasal formulations containing beclomethasone dipropionate experienced marked improvements in nasal airflow and reduction in symptoms compared to those receiving placebo treatments. This underscores its efficacy as a first-line treatment for allergic rhinitis.

Wirkmechanismus

Target of Action

1,2-Dihydro-beclomethasone dipropionate, also known as Beclomethasone dipropionate impurity L, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .

Mode of Action

This compound is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which mediates its therapeutic action . It possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . The 17-BMP metabolite binds to the glucocorticoid receptor with a binding affinity approximately 13 times that of the parent compound . This binding leads to changes in the transcription of specific genes, resulting in the anti-inflammatory, antipruritic, and anti-allergy properties of the drug .

Biochemical Pathways

The interaction of 17-BMP with the glucocorticoid receptor influences several biochemical pathways. It attenuates the inflammatory responses associated with various conditions by suppressing the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Pharmacokinetics

The pharmacokinetics of 1,2-Dihydro-beclomethasone dipropionate involves its rapid conversion to 17-BMP upon administration It’s worth noting that when inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Result of Action

The result of the action of 1,2-Dihydro-beclomethasone dipropionate is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . This is achieved through its anti-inflammatory, antipruritic, and anti-allergy properties .

Action Environment

The action, efficacy, and stability of 1,2-Dihydro-beclomethasone dipropionate can be influenced by various environmental factors. For instance, the method of administration can impact its effectiveness. When inhaled, the compound is proposed to remain active locally in the lung, reducing the risk of significant side effects associated with systemic corticosteroids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-beclomethasone dipropionate involves multiple steps, starting from beclomethasone. The process typically includes the esterification of beclomethasone with propionic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1,2-Dihydro-beclomethasone dipropionate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydro-beclomethasone dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,2-Dihydro-beclomethasone dipropionate, each with distinct chemical and pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Dihydro-beclomethasone dipropionate is unique due to its specific structural modifications, which enhance its stability and reduce its systemic side effects compared to other corticosteroids. Its targeted action and reduced side effect profile make it a preferred choice in certain clinical settings .

Biologische Aktivität

1,2-Dihydro-beclomethasone dipropionate (BDP) is a synthetic corticosteroid that exhibits significant anti-inflammatory properties. It is primarily used in the treatment of chronic inflammatory conditions such as asthma and allergic rhinitis. This article reviews the biological activity of 1,2-Dihydro-beclomethasone dipropionate, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Beclomethasone dipropionate acts by binding to glucocorticoid receptors, leading to the suppression of inflammatory mediators. Upon administration, BDP is rapidly converted into its active form, beclomethasone-17-monopropionate (17-BMP), which exerts potent anti-inflammatory effects by inhibiting the actions of various inflammatory cells including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Pharmacokinetics

  • Absorption : BDP undergoes extensive presystemic conversion in the lungs to form 17-BMP. Approximately 95% of BDP administered via inhalation is converted to its active metabolite .
  • Bioavailability : The total bioavailability of 17-BMP following oral and intranasal administration has been reported at around 41% and 44%, respectively .
  • Volume of Distribution : The steady-state volume of distribution for BDP is approximately 20 L, while for 17-BMP it is significantly higher at 424 L .
  • Protein Binding : The protein binding for 17-BMP ranges from 94% to 96% over a concentration range of 1000 to 5000 pg/mL .

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of BDP in managing asthma and other inflammatory disorders. Below are key findings from clinical trials:

StudyPopulationTreatmentPrimary OutcomeResults
Children with mild persistent asthma (n=843)Daily BDP + albuterol rescue vs. placeboTime to first exacerbation requiring oral corticosteroidsDaily BDP reduced exacerbations (28% vs. 49% placebo)
Adults with persistent asthma (n=328)BDP (336 µg/day) vs. Triamcinolone (TA) (800 µg/day)FEV1 improvementBDP showed greater improvement in FEV1 after 28 days
Children with asthmaLong-term treatment with BDPSymptom reductionEffective in reducing symptoms; no significant impact on pulmonary function

Safety Profile

The safety profile of BDP has been extensively studied. While it is generally well-tolerated, potential side effects include:

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression : Chronic use can lead to HPA axis suppression, particularly at high doses .
  • Growth Impairment : Some studies report a decrease in linear growth in pediatric patients using high-dose inhaled corticosteroids .
  • Increased Risk of Infections : Due to immune suppression, there is an increased risk for opportunistic infections such as oral candidiasis .

Case Studies

Several case studies have highlighted the effectiveness and safety of BDP in specific populations:

  • A case study involving children with poorly controlled asthma demonstrated that transitioning from albuterol-only therapy to a regimen including BDP significantly reduced exacerbation rates and improved overall asthma control .
  • In adults with moderate asthma, long-term treatment with BDP resulted in sustained improvements in lung function without significant adverse effects on quality of life or growth metrics .

Eigenschaften

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQYWVYNTDYWTI-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728245
Record name (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114371-33-4
Record name 1,2-Dihydro-beclomethasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydro-beclomethasone dipropionate
Reactant of Route 2
Reactant of Route 2
1,2-Dihydro-beclomethasone dipropionate
Reactant of Route 3
Reactant of Route 3
1,2-Dihydro-beclomethasone dipropionate
Reactant of Route 4
1,2-Dihydro-beclomethasone dipropionate
Reactant of Route 5
Reactant of Route 5
1,2-Dihydro-beclomethasone dipropionate
Reactant of Route 6
Reactant of Route 6
1,2-Dihydro-beclomethasone dipropionate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.